molecular formula C12H13FN2 B095534 9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 15918-85-1

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Cat. No.: B095534
CAS No.: 15918-85-1
M. Wt: 204.24 g/mol
InChI Key: PAOLJJUVRCDQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a complex organic compound characterized by a seven-membered azepino ring fused to an indole structure. This compound is notable for its potential therapeutic applications and its unique chemical properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole typically involves the Pictet–Spengler type condensation of tryptamine derivatives with aldehydes or ketones. This reaction is a classic method for assembling indole-annulated heterocyclic structures. The process can be further expanded to include the direct C–H functionalization of 2-alkyl tryptamines, where the non-activated methylene group participates in a seven-membered ring formation with aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced chemical engineering techniques could facilitate the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is unique due to its specific fluorine substitution, which can significantly alter its chemical properties and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development.

Properties

CAS No.

15918-85-1

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

InChI

InChI=1S/C12H13FN2/c13-8-1-2-11-10(7-8)9-3-5-14-6-4-12(9)15-11/h1-2,7,14-15H,3-6H2

InChI Key

PAOLJJUVRCDQAE-UHFFFAOYSA-N

SMILES

C1CNCCC2=C1C3=C(N2)C=CC(=C3)F

Canonical SMILES

C1CNCCC2=C1C3=C(N2)C=CC(=C3)F

15918-85-1

Synonyms

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

Origin of Product

United States

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